molecular formula C11H12N2O B14473409 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol CAS No. 71292-45-0

1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol

Cat. No.: B14473409
CAS No.: 71292-45-0
M. Wt: 188.23 g/mol
InChI Key: NIHFIPCOIHTVBV-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of sodium acetate at room temperature . This reaction typically yields high to excellent results, and the products can be isolated through simple filtration.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenyl-1H-pyrazole: Similar in structure but lacks the hydroxyl group at the 4-position.

    1,3,5-Trimethyl-1H-pyrazole: Contains an additional methyl group at the 3-position.

    1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group at the 4-position.

Uniqueness

1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position enhances its reactivity and potential interactions with biological targets .

Properties

CAS No.

71292-45-0

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1,5-dimethyl-3-phenylpyrazol-4-ol

InChI

InChI=1S/C11H12N2O/c1-8-11(14)10(12-13(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3

InChI Key

NIHFIPCOIHTVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)O

Origin of Product

United States

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